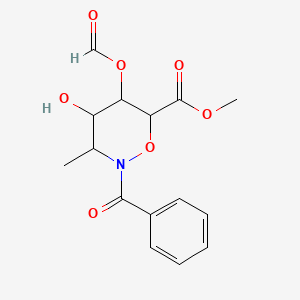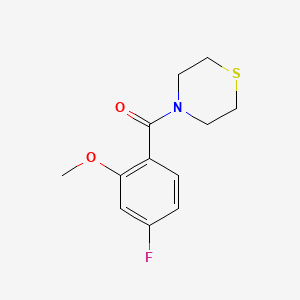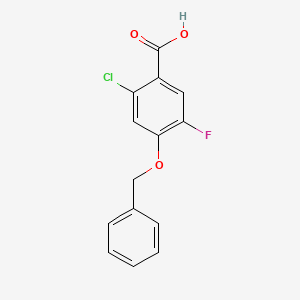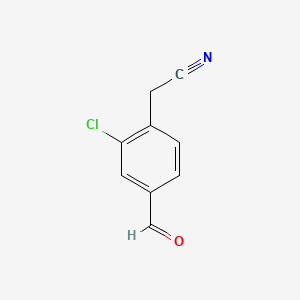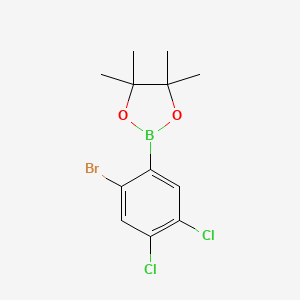
2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. This compound is of significant interest in organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of bromine and chlorine atoms on the phenyl ring enhances its reactivity and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-4,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: Particularly Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The boronic ester can be oxidized to boronic acid or reduced to borane derivatives.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents like THF or DCM.
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions include biaryl compounds, boronic acids, and various substituted phenyl derivatives.
科学的研究の応用
2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with palladium catalysts, facilitating the transfer of the phenyl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
Similar Compounds
- 2-Bromo-4,5-dichlorophenylboronic acid
- 2-Bromo-4,5-dichlorophenylmethanol
- N-(2-Bromo-4,5-dichlorophenyl)acetamide
Uniqueness
2-(2-Bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity as a boronic ester. The presence of both bromine and chlorine atoms on the phenyl ring enhances its versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C12H14BBrCl2O2 |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
2-(2-bromo-4,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3 |
InChIキー |
BNVAWCGIZIRDDL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


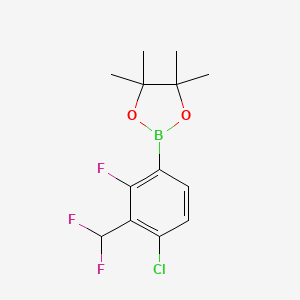
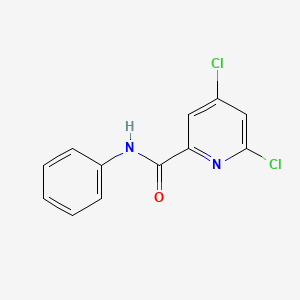
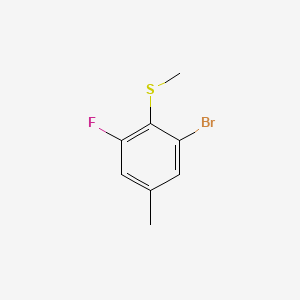



![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)

